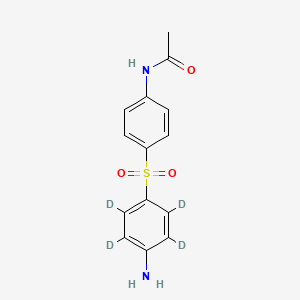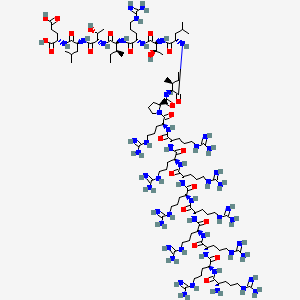![molecular formula C23H27N3O6 B1150109 N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide](/img/structure/B1150109.png)
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a nitro group, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Condensation Reaction: The final step involves the condensation of the 3,5-ditert-butyl-4-hydroxybenzaldehyde with the amine derivative of the benzodioxole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, or sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxole derivatives.
科学的研究の応用
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyphenyl group.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase.
Anticancer Activity: The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
類似化合物との比較
Similar Compounds
N-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-6-nitro-1,3-benzodioxole-5-carboxamide: shares similarities with other compounds containing benzodioxole rings and nitro groups, such as:
Uniqueness
- Structural Uniqueness : The combination of the benzodioxole ring, nitro group, and carboxamide group in a single molecule is unique.
- Functional Uniqueness : The compound’s potential antioxidant, anti-inflammatory, and anticancer activities make it distinct from other similar compounds.
特性
分子式 |
C23H27N3O6 |
|---|---|
分子量 |
441.484 |
外観 |
Solid powder |
同義語 |
LASSBio-881; LASSBio 881; LASSBio881.; N/'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2S,3R,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide;methanesulfonic acid](/img/structure/B1150042.png)

